2-Hydroxypyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

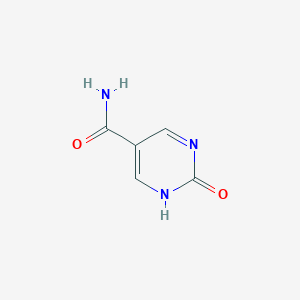

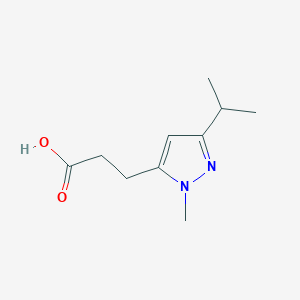

2-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, involves numerous methods . For instance, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation .Physical And Chemical Properties Analysis

2-Hydroxypyrimidine-5-carboxamide is a solid substance at room temperature . It has a molecular weight of 139.11 .Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activity

Compounds derived from 2-Hydroxypyrimidine-5-carboxamide scaffolds have been identified as potent inhibitors with significant anticancer and antitumor activity. For instance, derivatives have been developed as dual Src/Abl kinase inhibitors showing excellent antiproliferative activity against hematological and solid tumor cell lines, with one compound demonstrating complete tumor regressions in a xenograft model of chronic myelogenous leukemia (CML) (Lombardo et al., 2004). Another study focused on the development of 4,5-dihydroxypyrimidine carboxamides as potent, selective HIV integrase inhibitors, indicating their potential use in antiviral therapy (Summa et al., 2006).

Enzyme Inhibition for Therapeutic Application

Research has also been directed towards the synthesis of 2-Hydroxypyrimidine-5-carboxamide derivatives as enzyme inhibitors, with potential therapeutic applications. A study on the synthesis and prognosis of anti-inflammatory activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one highlighted a modified method for the synthesis of tetrahydrothienopyrimidine derivatives, predicting their anti-inflammatory activity (Chiriapkin et al., 2021).

Material Science and Chemistry

In material science, the corrosion inhibitive performance of 2-aminopyrimidine derivatives, including 2,4-diamino-6-hydroxy-pyrimidine, was investigated, demonstrating their effectiveness in the acidic corrosion of steel surfaces. This study utilized quantum chemical parameters and experimental results to establish a correlation, indicating the potential of these compounds in corrosion inhibition applications (Masoud et al., 2010).

Drug Design and Development

The versatility of 2-Hydroxypyrimidine-5-carboxamide derivatives extends to their use in drug design and development. For instance, the design, synthesis, and biological evaluation of potent NAD+-dependent DNA ligase inhibitors based on aminoalkoxypyrimidine carboxamide scaffolds were explored as potential antibacterial agents, highlighting the structure-guided design approach in discovering new antibiotics (Gu et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s worth noting that pyrimidines and their derivatives often work by interacting with various enzymes and proteins within the cell, leading to changes in cellular function .

Biochemical Pathways

Pyrimidines, in general, are involved in a wide range of biochemical processes, including DNA and RNA synthesis, protein synthesis, and cellular metabolism .

Result of Action

Given the broad range of effects associated with pyrimidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-5(10)8-2-3/h1-2H,(H2,6,9)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKNGCOAIIQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)

![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)

![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)